2-Chloro-5-(3-oxetanyl)pyridine
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Overview
Description
2-Chloro-5-(3-oxetanyl)pyridine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound features a pyridine ring substituted with a chloro group at the 2-position and an oxetane ring at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-oxetanyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-bromopyridine with oxetane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-oxetanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
2-Chloro-5-(3-oxetanyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-oxetanyl)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(oxetan-3-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of an oxetane ring.
Uniqueness
2-Chloro-5-(3-oxetanyl)pyridine is unique due to the presence of both a chloro group and an oxetane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-5-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2 |
InChI Key |
UVEJXPXFCZOWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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